N,2-dimethyl-1,3-benzothiazol-6-amine
Description
Significance of the Benzothiazole (B30560) Heterocycle as a Privileged Pharmacophore
The benzothiazole nucleus is widely regarded as a "privileged pharmacophore" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to a variety of biological targets, thus exhibiting a broad range of pharmacological activities. Benzothiazole derivatives have been shown to possess an impressive spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. bldpharm.comevitachem.com
The versatility of the benzothiazole scaffold stems from its unique structural and electronic properties. The fused ring system provides a rigid and planar backbone, while the presence of nitrogen and sulfur heteroatoms allows for diverse chemical modifications and interactions with biological macromolecules. wikipedia.orgbldpharm.com Substitutions at various positions of the benzothiazole ring, particularly at the C-2 and C-6 positions, have been shown to significantly influence the biological activity of the resulting compounds. bldpharm.com This adaptability has made the benzothiazole scaffold a focal point in the design and synthesis of novel therapeutic agents.
Overview of Heterocyclic Compounds in Contemporary Pharmaceutical and Materials Science
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to modern science. epa.gov It is estimated that over half of all known pharmaceuticals contain at least one heterocyclic ring. guidechem.com Their prevalence is due to their ability to present a wide array of functionalities and to interact with biological targets with high specificity. guidechem.com
In pharmaceutical science , heterocycles are the core structures of numerous drugs, from antibiotics to anticancer agents. bldpharm.combiosynth.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical properties that are crucial for drug efficacy and pharmacokinetics. epa.gov
In materials science , heterocyclic compounds are integral to the development of a wide range of materials. americanelements.com Their tunable electronic and optical properties make them valuable in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. hahnlab.com The ability to modify their structure allows for the fine-tuning of properties like conductivity, light absorption, and emission. hahnlab.com
Historical Context and Evolution of Benzothiazole Chemistry Research
The study of benzothiazole chemistry dates back to the 19th century. The parent compound, benzothiazole, was first synthesized and described, laying the groundwork for future research. Early investigations focused on the synthesis and characterization of various benzothiazole derivatives.
A significant advancement in benzothiazole synthesis is the condensation reaction of 2-aminothiophenol (B119425) with various reagents like aldehydes, carboxylic acids, and their derivatives. Over the years, numerous synthetic methodologies have been developed to improve efficiency, yield, and functional group tolerance. These methods include the use of different catalysts and reaction conditions to create a diverse library of benzothiazole compounds. The ongoing research into the synthesis and application of benzothiazoles continues to expand their role in both medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethyl-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-11-8-4-3-7(10-2)5-9(8)12-6/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVNRNUPUTWBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634882 | |
| Record name | N,2-Dimethyl-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42446-08-2 | |
| Record name | N,2-Dimethyl-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of N,2 Dimethyl 1,3 Benzothiazol 6 Amine and Its Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Nucleus
The benzothiazole ring system is a stable aromatic structure that can undergo both electrophilic and nucleophilic substitution reactions, though the reaction pathways are heavily influenced by the existing substituents and reaction conditions. thieme-connect.de The benzene (B151609) portion of the molecule is susceptible to electrophilic aromatic substitution. The presence of the activating amino group at the C6 position and the fused thiazole (B1198619) ring directs incoming electrophiles primarily to the C5 and C7 positions. The electron-donating nature of these groups generally increases the yield of products in such reactions. nih.gov
Conversely, the thiazole ring itself is generally deactivated towards electrophilic attack but can be susceptible to nucleophilic substitution, particularly at the C2 position, especially if a suitable leaving group is present. The synthesis of benzothiazole derivatives often involves a Friedel-Crafts type intramolecular cyclization, which is a form of electrophilic substitution that forms the C-S bond of the thiazole ring. oup.com
Reactions Involving the Amine Functionality
The primary amine at the C6 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The amino group of benzothiazole derivatives can be readily functionalized through N-alkylation and N-acylation. However, in 2-aminobenzothiazoles, a notable regioselectivity challenge arises due to the presence of two potential nucleophilic nitrogen atoms: the exocyclic amino group (at C2) and the endocyclic thiazole nitrogen. Studies on 2-aminobenzothiazole (B30445) have shown that N-alkylation can occur at the endocyclic nitrogen, leading to the formation of benzothiazolium salts. mdpi.com
For 6-aminobenzothiazole (B108611) derivatives like the title compound, the C6-amino group is the primary site for these reactions. Acylation of 6-substituted 2-aminobenzothiazoles with various agents like polysubstituted benzoic acids or chloroacetyl chloride proceeds readily to form the corresponding amides. nih.gov These reactions are fundamental in building more complex molecular architectures. nih.govnih.gov Similarly, N-alkylation can be achieved using alkyl halides, though conditions must be controlled to avoid over-alkylation. aip.orgacs.org
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Aminobenzothiazole Derivatives
| Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 6-Substituted 2-aminobenzothiazoles | Ethyl chloroacetate, then hydrazine (B178648) hydrate | Acetohydrazide derivative | nih.gov |
| 6-Substituted 2-aminobenzothiazoles | Polysubstituted benzoic acids | Benzamide (B126) derivative | nih.gov |
| 2-Amino-6-nitrobenzothiazole | Proline activated by EDCI, followed by arenesulfonyl chlorides | Disulfonamide scaffold | nih.gov |
| 2-Aminobenzothiazole | α-Iodoketones | Endocyclic N-alkylated benzothiazolium salt | mdpi.com |
| Substituted 2-aminobenzothiazoles | 1,4-Bis(bromomethyl)benzene | N,N'-bis(benzothiazol-2-yl) derivative | aip.org |
The primary amino group at C6 readily undergoes condensation reactions with various aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.com This reaction is a cornerstone in the derivatization of aminobenzothiazoles. The synthesis typically involves refluxing the aminobenzothiazole with the desired carbonyl compound in a suitable solvent, often with a catalytic amount of acid. scispace.comuobaghdad.edu.iq
For instance, 2-amino-6-substituted-1,3-benzothiazoles have been successfully condensed with N,N-dimethylaminobenzaldehyde to yield the corresponding 2-(4'-N,N-dimethylbenzylidenoimino)-6-substituted-1,3-benzothiazoles. researchgate.net However, the reactivity can be influenced by other substituents; a strong electron-withdrawing group like a nitro group at the 6-position can sometimes hinder the formation of the desired imine. researchgate.net The resulting Schiff bases are themselves valuable precursors for further synthetic modifications, such as the synthesis of thiazolidinone derivatives. scispace.com
Table 2: Synthesis of Schiff Bases from Aminobenzothiazole Derivatives
| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Amino-6-substituted-1,3-benzothiazoles | N,N-Dimethylaminobenzaldehyde | Condensation | 2-(4'-N,N-dimethylbenzylidenoimino)-6-substituted-1,3-benzothiazole | researchgate.net |
| 2-Amino-6-nitrobenzothiazole | 3,5-Diiodosalicylic aldehyde | Microwave-assisted reaction | Schiff base | nih.gov |
| 2-Amino-4-chloro-6-nitrobenzothiazole | 4-Hydroxy-3-methoxybenzaldehyde | Ethanol (B145695), glacial acetic acid, reflux | Schiff base | uobaghdad.edu.iq |
| 2-Mercaptobenzothiazole acid hydrazide | Dialdehydes | Glacial acetic acid | Bis-Schiff base | scispace.com |
| 2-Amino-6-methoxy-benzothiazole | 2-Nitrobenzaldehyde | Condensation | Schiff base | mdpi.com |
Oxidation and Reduction Pathways of Functional Groups
The functional groups on the benzothiazole scaffold can undergo various oxidation and reduction reactions. The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones. Furthermore, the electrochemical oxidation of benzothiazole dyes related to N,2-dimethyl-1,3-benzothiazol-6-amine has been studied, indicating the susceptibility of the ring system to oxidative processes. nih.gov The oxidation of N-arylthioureas is a common method for the synthesis of the 2-aminobenzothiazole ring itself, often employing oxidants like copper(II). nih.govwashington.edu
Reduction reactions are equally important, particularly for the synthesis of the parent amine from nitro precursors. The reduction of a nitro group at the C6 position to an amino group is a standard transformation, typically achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. nih.gov For example, 4-nitro-2,1,3-benzothiadiazole (B1293627) can be effectively reduced to 4-amino-2,1,3-benzothiadiazole using a mixture of FeSO₄·7H₂O, ammonium (B1175870) chloride, and zinc dust. mdpi.com This reduction is a critical step in synthetic pathways that install the amine functionality late in the sequence. nih.gov
Formation of Salts and Co-crystals for Enhanced Study
As weakly basic compounds, benzothiazoles readily form salts with strong acids. thieme-connect.de This property is frequently exploited for the isolation and purification of these compounds during synthesis. For example, the hydrochloride salt of a benzothiazole derivative can be formed by treatment with hydrochloric acid. thieme-connect.de
In addition to salt formation, aminobenzothiazoles can form co-crystals with other organic molecules. Co-crystallization relies on non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.com A notable example occurred during an attempt to synthesize a Schiff base from 2-amino-6-nitro-1,3-benzothiazole and 4-(N,N-dimethylamino)benzaldehyde; instead of the expected imine, a co-crystal of the two reactants was formed. researchgate.net Similarly, 2-(2′-aminophenyl)benzothiazole forms co-crystals with planar aromatic systems where hydrogen bonds form between the amino group and a keto-group of the co-former. mdpi.com The ability to form salts and co-crystals is valuable for improving physicochemical properties like solubility and for obtaining high-quality crystalline material suitable for X-ray diffraction studies. google.com
Advanced Spectroscopic and Structural Characterization of Benzothiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 6-amino-2-methylbenzothiazole shows characteristic signals for the aromatic protons, the amino group protons, and the methyl group protons. rsc.org For N,2-dimethyl-1,3-benzothiazol-6-amine, we would anticipate a similar pattern in the aromatic region, with three signals corresponding to the protons on the benzene (B151609) ring. The introduction of a methyl group on the exocyclic nitrogen atom (N-methyl) would replace the two protons of the primary amine with a single proton attached to the nitrogen and a new singlet corresponding to the N-methyl group. The C2-methyl group would also appear as a distinct singlet.
Aromatic Protons (H4, H5, H7): These would appear as doublets and a doublet of doublets in the range of δ 6.5-7.5 ppm.
NH Proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.
N-CH₃ Proton: A singlet expected around δ 2.8-3.0 ppm.
C2-CH₃ Proton: A singlet expected around δ 2.7-2.8 ppm.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, we can predict the approximate chemical shifts based on data from analogs like 2-methylbenzothiazole (B86508) and other substituted benzothiazoles. mdpi.comchemicalbook.com
Aromatic Carbons: Six signals are expected for the benzene ring carbons, with their chemical shifts influenced by the substituents.
Thiazole (B1198619) Carbons (C2, C3a, C7a): The C2 carbon, bonded to nitrogen and sulfur, would appear at a significantly downfield shift (around δ 160-170 ppm). The bridgehead carbons (C3a and C7a) would also have characteristic shifts.
Methyl Carbons: Two distinct signals for the N-methyl and C2-methyl carbons would be observed in the upfield region of the spectrum.
A study on N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, a related heterocyclic system, showed the N-methyl carbons resonating at 42.59 ppm. mdpi.com A similar region would be expected for the N-methyl carbon in the target compound.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-CH₃ | ~2.75 (s, 3H) | ~20 |
| N-CH₃ | ~2.9 (s, 3H) | ~30-40 |
| NH | Broad | - |
| Ar-H | 6.5-7.5 (m, 3H) | - |
| Ar-C | - | 105-150 |
| C2 | - | 165-170 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the N-H group, C-H bonds, aromatic C=C bonds, and the C=N bond of the thiazole ring. While a spectrum for the exact compound is not available, data from 2-amino-6-methylbenzothiazole (B160888) and 6-aminobenzothiazole (B108611) can be used for interpretation. nih.govcore.ac.uk
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine. This differs from the two distinct bands often seen for a primary amine (NH₂).
Aromatic C-H Stretch: These typically appear as a group of weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: Absorptions due to the methyl groups will be observed in the 2850-2960 cm⁻¹ region.
C=N Stretch: The carbon-nitrogen double bond of the benzothiazole (B30560) ring is expected to show a strong absorption in the 1600-1650 cm⁻¹ range.
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the aromatic amine C-N bond will likely appear in the 1250-1360 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will cause strong absorptions in the 800-900 cm⁻¹ range, which can be indicative of the substitution pattern.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=N Stretch (thiazole) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.
For this compound, the molecular weight is 193.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 193. The fragmentation pattern would be influenced by the stability of the benzothiazole ring system and the nature of the substituents.
Analysis of the mass spectrum of the related compound 2-amino-6-methylbenzothiazole (molecular weight 164.23 g/mol ) shows a prominent molecular ion peak at m/z 164. rsc.orgmdpi.com For this compound, key fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ or C2-CH₃ bond could lead to fragment ions at m/z 178. The loss of the C2-methyl group is often a favorable fragmentation pathway in 2-methylbenzothiazole derivatives.
Loss of H•: Abstraction of a hydrogen atom, likely from the N-H group, could result in an [M-1]⁺ ion at m/z 192.
Ring Fragmentation: The benzothiazole ring can undergo characteristic cleavages, although it is a relatively stable aromatic system.
A study on the fragmentation of 2-aminobenzothiazole (B30445) showed fragment ions at m/z 109 ([C₆H₅S]⁺) and m/z 65 ([C₅H₅]⁺), indicating cleavage of the thiazole ring. nih.gov Similar fragmentation could be expected for the target compound after initial losses of substituents.
Predicted Key Mass Spectral Fragments for this compound
| m/z | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 193 | [C₁₀H₁₁N₂S]⁺ | Molecular Ion (M⁺) |
| 178 | [C₉H₈N₂S]⁺ | Loss of •CH₃ |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula.
The molecular formula for this compound is C₁₀H₁₁N₂S. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. While experimental data for the target compound is not available, a comparison with the theoretical values is a standard method for purity and identity confirmation.
Theoretical Elemental Composition of this compound (C₁₀H₁₁N₂S)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 62.14 |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.74 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.50 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 16.59 |
| Total | | | 193.272 | 100.00 |
Experimental values from the synthesis of related benzothiazole derivatives typically show a close correlation (within ±0.4%) with the calculated percentages for a pure sample. mdpi.com
X-ray Crystallography for Precise Three-Dimensional Structural Determination
No crystal structure has been reported for this compound. However, the crystal structure of 2-amino-6-methylbenzothiazole has been determined, offering valuable insights into the geometry of the benzothiazole core. acs.org In this structure, the benzothiazole ring system is essentially planar.
For this compound, it is expected that the benzothiazole ring system will also be planar. The key structural parameters to be determined would be:
Bond Lengths: The C-S, C=N, and C-N bond lengths within the thiazole ring, as well as the bond lengths in the benzene ring and to the methyl substituents.
Bond Angles: The internal angles of the fused ring system and the angles around the substituent attachment points.
Torsion Angles: The orientation of the N-methyl group relative to the plane of the benzothiazole ring.
Intermolecular Interactions: In the solid state, hydrogen bonding involving the N-H group and π-π stacking interactions between the aromatic rings are likely to play a significant role in the crystal packing. A study of N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine revealed intermolecular N—H···N hydrogen bonds forming centrosymmetric dimers. nih.gov
Expected Bond Geometries for this compound (based on analogs)
| Parameter | Expected Value |
|---|---|
| C-S bond length | ~1.74 Å |
| C=N bond length | ~1.30 Å |
| C-N bond length (ring) | ~1.38 Å |
Computational Chemistry and Molecular Modeling of Benzothiazole Compounds
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzothiazole (B30560) derivatives, literature reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for determining their pharmacological effects. benthamscience.com The specific arrangement of functional groups at these positions in N,2-dimethyl-1,3-benzothiazol-6-amine—a methyl group at C-2 and a dimethylamino group at C-6—is therefore critical to its bioactivity.
3D-QSAR studies, often coupled with pharmacophore modeling, provide predictive models that can guide lead identification and optimization. thaiscience.info These models quantitatively correlate the three-dimensional properties of a series of compounds with their biological activities. For instance, in a study on benzothiazole-based inhibitors of Heat Shock Protein 90 (Hsp90), modifications to the amine group at position 6 significantly impacted potency. The investigation included the synthesis and evaluation of N-methyl and N-dimethyl analogs. The results indicated that while the monomethylated analog showed almost unchanged potency, the introduction of a tertiary dimethylamine (B145610) led to a slight decrease in activity against the MCF-7 breast cancer cell line. mdpi.com
Table 1: SAR Findings for Amine Substituents in a Benzothiazole-Based Hsp90 Inhibitor Series
| Compound | Amine Substituent at Position 6 | IC₅₀ (μM) against MCF-7 |
|---|---|---|
| 9i | Primary Amine (-NH₂) | 3.9 ± 0.8 |
| 9j | Monomethyl Amine (-NHCH₃) | 4.2 ± 0.9 |
| 10 | Dimethyl Amine (-N(CH₃)₂) | 5.3 ± 1.1 |
Source: Adapted from research on benzothiazole-based Hsp90 inhibitors. mdpi.com
These findings suggest that for this particular scaffold and target, increasing the steric bulk from a primary to a tertiary amine at position 6 is not favorable for inhibitory activity. mdpi.com Such SAR and QSAR insights are vital for rationally designing compounds like this compound for specific biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a ligand, such as a benzothiazole derivative, and a biological target, typically a protein or enzyme. nih.gov This method helps to understand the structural basis of a compound's activity and can be used to screen virtual libraries of compounds to identify potential new drug candidates. thaiscience.info
For benzothiazole derivatives, docking studies have been successfully employed to investigate their interactions with various targets, including:
DNA Gyrase: To understand the probable interactions responsible for antimicrobial activity. nih.gov
Cannabinoid Receptor Type 2 (CB2R): To investigate the binding modes of carborane-substituted benzothiazole analogues. acs.orgacs.org
Acetylcholinesterase (AChE): To analyze the potential of novel benzothiazole derivatives in combating Alzheimer's disease. nih.gov
A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., ΔG in kcal/mol), which estimates the strength of the ligand-target interaction. Lower binding energy values typically indicate a more stable and potent interaction.
In studies of related heterocyclic compounds, docking simulations have been used to rank potential inhibitors. For example, a study on new hybrid molecules of benzothiazole cross-linked with hydroxamic acid predicted their binding affinities for the histone deacetylase 8 (HDAC8) enzyme. The results showed that the designed compounds had lower (i.e., more favorable) binding scores compared to the known reference drug, Vorinostat, suggesting they could be more active. uomustansiriyah.edu.iq Similarly, docking of carborane-based benzothiazole ligands into the CB2 receptor showed that the meta-carborane derivative was the most affine compound, a finding that aligned with experimental data. acs.orgacs.org
For this compound, docking simulations would place the molecule into the active site of a selected target. The simulation would predict its binding orientation and calculate a binding score, providing a quantitative estimate of its affinity and allowing comparison with other potential inhibitors.
Beyond predicting affinity, docking simulations elucidate the specific molecular interactions that stabilize the ligand in the active site, thereby revealing the mechanism of inhibition. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces.
Docking studies on benzothiazole-based CB2R ligands revealed that their binding affinity was driven by a combination of noncovalent interactions between the benzothiazole core and specific amino acid residues, including π-π and C-H/π interactions. acs.org In another example, docking of a potent benzothiazole derivative (compound 4f) into the active sites of both AChE and MAO-B enzymes revealed strong interactions that supported the biological activity findings. nih.gov The model showed how the molecule fits within the binding pocket and which functional groups are responsible for key interactions, thus explaining its inhibitory potential.
For this compound, a docking study would identify how its functional groups contribute to binding. For example:
The nitrogen atom in the thiazole (B1198619) ring could act as a hydrogen bond acceptor.
The aromatic rings could engage in π-π or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.
The 6-amino group could serve as a hydrogen bond donor or acceptor.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful tool in ligand-based drug design (LBDD), used when the 3D structure of the target is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. thaiscience.info
A pharmacophore model for benzothiazole derivatives was developed to identify potent inhibitors of the p56lck enzyme. The essential chemical features identified included:
Hydrogen-bond acceptor (A)
Hydrogen-bond donor (D)
Aromatic ring (R)
Hydrophobic site (H) thaiscience.info
These features are arranged in a specific 3D orientation, and a successful model can be used as a query to search large chemical databases for new compounds that match the pharmacophore and are therefore likely to be active. thaiscience.info The design of novel Hsp90 inhibitors also utilized a strategy that combined ligand-based and structure-based pharmacophore modeling. mdpi.com The structure of this compound contains several of these key features: an aromatic ring system, a hydrogen bond-accepting thiazole nitrogen, a hydrogen bond-donating amino group, and hydrophobic methyl groups, making it a candidate for analysis using such models.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net For benzothiazole derivatives, DFT calculations are performed to predict molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com
The HOMO-LUMO energy gap (ΔE) is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that a molecule is more reactive and less stable. mdpi.com DFT studies on benzothiazole analogs have shown how different substituents on the ring system affect this energy gap and other reactivity descriptors. mdpi.commui.ac.ir
Table 2: Key Molecular Properties of Benzothiazole Derivatives Predicted by DFT
| Property | Description | Significance for this compound |
|---|---|---|
| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles of the lowest energy conformation. | Provides the most stable 3D structure for use in docking and other modeling. |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates the molecule's susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates the molecule's susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. mdpi.com |
| Molecular Electrostatic Potential (MESP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic reactions. | Identifies electron-rich (e.g., N atoms) and electron-poor regions of the molecule. |
| Reactivity Descriptors | Includes ionization potential, electron affinity, chemical hardness, and softness. | Quantifies the molecule's reactivity and potential for interaction. mdpi.com |
Source: Based on DFT studies of various benzothiazole derivatives. researchgate.netmdpi.commui.ac.ir
DFT calculations for this compound would provide a detailed understanding of its electronic properties and reactivity, which is crucial for predicting its metabolic fate and interaction with biological targets.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
Before a compound can become a drug, it must possess favorable ADMET properties. In silico ADMET prediction allows for the early assessment of a compound's drug-likeness, helping to identify potential liabilities and guide chemical modifications to improve its pharmacokinetic profile. nih.gov
Studies on benzothiazole and other heterocyclic derivatives frequently employ computational tools to predict these properties. Key parameters evaluated include:
Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compliance suggests good oral bioavailability. nih.gov
Absorption: Predicted using models for human intestinal absorption (HIA) and Caco-2 cell permeability. nih.govfrontiersin.org
Distribution: Includes prediction of blood-brain barrier (BBB) penetration and plasma protein binding. uomustansiriyah.edu.iq
Metabolism: Predicts which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. uomustansiriyah.edu.iq
Toxicity: Screens for potential toxicities such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition). frontiersin.org
For example, an in silico ADME study of 2-hydroxy benzothiazole-based derivatives showed that most compounds complied with Lipinski's rule and had good predicted absorption percentages. nih.gov Another study on hybrid benzothiazole molecules predicted low passive oral absorption and no penetration into the BBB, but potential inhibition of certain CYP enzymes. uomustansiriyah.edu.iq
Table 3: Representative In Silico ADMET Predictions for a Benzothiazole Derivative
| ADMET Property | Predicted Value/Outcome | Implication |
|---|---|---|
| Lipinski's Rule | Compliant | Good potential for oral bioavailability. nih.gov |
| Human Intestinal Absorption | > 70% | Likely to be well-absorbed from the gut. nih.gov |
| Caco-2 Permeability | High | Indicates good permeability across the intestinal wall. frontiersin.org |
| Blood-Brain Barrier (BBB) Penetration | Low / No | The compound is unlikely to cross into the central nervous system. uomustansiriyah.edu.iq |
| P-glycoprotein Substrate | Yes / No | Predicts whether the compound will be subject to efflux pumps. uomustansiriyah.edu.iq |
| CYP Enzyme Inhibition (e.g., CYP2D6) | Inhibitor / Non-inhibitor | Potential for drug-drug interactions. uomustansiriyah.edu.iq |
| AMES Toxicity | Non-toxic | Low likelihood of being mutagenic. frontiersin.org |
This table represents typical parameters evaluated in ADMET studies of benzothiazole-related compounds and is for illustrative purposes.
An in silico ADMET profile for this compound would be essential in its early-stage evaluation as a potential therapeutic agent, allowing for the optimization of its structure to achieve a better balance of potency and drug-like properties.
Specialized Academic and Research Applications of Benzothiazole Compounds
Utilization as Reagents in Biochemical Assays and Research
The benzothiazole (B30560) core is a prominent pharmacophore in the design of molecules for biochemical research, particularly as enzyme inhibitors and receptor ligands. mdpi.com While direct assay data for N,2-dimethyl-1,3-benzothiazol-6-amine is not extensively detailed, the applications of its structural analogues highlight the utility of this chemical class. Benzothiazole derivatives have been synthesized and evaluated for their ability to interact with various biological targets.
For instance, novel benzothiazole derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. nih.gov In one study, certain synthesized benzothiazole compounds demonstrated significant inhibitory activity against AChE, with IC50 values recorded at 25.33 μg/mL and 32.00 μg/mL. nih.gov Molecular modeling in these studies indicated that the benzothiazole moiety plays a crucial role in binding to amino acid residues within the enzyme's active site. nih.gov
Furthermore, the versatility of the benzothiazole scaffold is shown in its use for targeting other biological systems, such as the cannabinoid receptors (CB1R and CB2R). acs.org Carborane-based benzothiazole analogues have been developed that show high affinity and selectivity for the CB2 receptor, with Ki values in the nanomolar range. acs.org These compounds serve as powerful tools in biochemical assays to probe the function and distribution of these receptors. The development of such selective ligands is essential for understanding the physiological roles of their targets and for the initial phases of drug discovery. nih.gov
| Benzothiazole Derivative Class | Biochemical Target | Research Application | Key Findings |
|---|---|---|---|
| Amino acid-containing benzothiazoles | Acetylcholinesterase (AChE) | Enzyme inhibition assays | Demonstrated significant inhibitory activity with IC50 values as low as 25.33 μg/mL. nih.gov |
| Carborane-based benzothiazoles | Cannabinoid Receptor 2 (CB2R) | Receptor binding assays | Exhibited high affinity and selectivity, with Ki values in the nanomolar range (e.g., 2.47 nM). acs.org |
| 2-Aminobenzothiazoles | Various kinases, microbial enzymes | Screening for therapeutic agents | Derivatives show a broad spectrum of bioactivity, including antimicrobial and anti-inflammatory effects. nih.govnih.gov |
Development of Fluorescent Sensors and Probes for Analytical Detection
Benzothiazole derivatives are widely employed in the development of fluorescent materials due to their intrinsic photophysical properties. mdpi.com The rigid, conjugated structure of the benzothiazole ring system forms an excellent backbone for fluorophores. mdpi.com Specifically, "push-pull" systems, where the benzothiazole core is substituted with both electron-donating and electron-withdrawing groups, can lead to compounds with strong intramolecular charge-transfer (ICT) characteristics, resulting in high fluorescence quantum yields and large Stokes shifts. mdpi.commdpi.com
N,N-Dimethyl-1,3-benzothiazol-6-amine is a classic example of a push-pull architecture, with the dimethylamino group at the 6-position acting as a potent electron donor. This structure is closely related to Thioflavin T (ThT), a gold-standard fluorescent probe used to detect and quantify amyloid fibril formation in vitro. nih.gov When these types of probes bind to the beta-sheet structures of amyloid aggregates, the rotation between the benzothiazole and the aminophenyl rings is restricted. nih.gov This restriction blocks non-radiative decay pathways and leads to a significant enhancement in fluorescence quantum yield, making them effective "turn-on" sensors for pathological protein aggregates. nih.gov
Research has led to the creation of various benzothiazole-based sensors for different analytes. For example, a novel benzothiazole derivative was designed as a ratiometric and fluorescent turn-on sensor for zinc ions (Zn²⁺), with a low detection limit of 0.25 ppm. acs.org Other derivatives have been developed as colorimetric and fluorescent sensors for fluoride (B91410) and cyanide ions. mdpi.com The versatility in tuning the electronic properties by modifying substituents allows for the rational design of probes for specific analytical targets. mdpi.commdpi.com
| Probe Type | Target Analyte | Sensing Mechanism | Observed Signal |
|---|---|---|---|
| Push-pull benzothiazoles (e.g., ThT analogues) | Amyloid β aggregates | Twisted Intramolecular Charge-Transfer (TICT) restriction | Significant fluorescence enhancement ("turn-on"). nih.gov |
| 2,1,3-Benzothiadiazole derivatives | Metal Ions (Zn²⁺, Cu²⁺, Ni²⁺) | Chelation-enhanced fluorescence / quenching | Ratiometric turn-on for Zn²⁺; colorimetric changes for others. acs.org |
| Substituted 2-phenylbenzothiazoles | Anions (F⁻, CN⁻) | Interaction with receptor moiety | Colorimetric and fluorescent changes. mdpi.com |
| Bisthiophene substituted benzothiazoles | General fluorophore | High intrinsic fluorescence | Strong fluorescence in the 450–600 nm region with high quantum yields. mdpi.com |
Radiochemical Synthesis and Application as Imaging Agents (e.g., Amyloid Imaging)
A critical application of benzothiazole derivatives, including the structural class of this compound, is in the field of nuclear medicine, specifically as positron emission tomography (PET) imaging agents for detecting amyloid-β (Aβ) plaques in the brain, a key hallmark of Alzheimer's disease. rsc.orgnih.govnih.gov The benzothiazole core serves as an effective pharmacophore that can be chemically modified for radiolabeling with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov
The pioneering PET tracer for amyloid imaging, Pittsburgh Compound B ([¹¹C]PiB), is a benzothiazole derivative (6-hydroxy-2-(4'-N-[¹¹C]methylaminophenyl)-1,3-benzothiazole). nih.gov Its success spurred the development of numerous ¹⁸F-labeled analogues to take advantage of the longer half-life of ¹⁸F (109.7 minutes) compared to ¹¹C (20.4 minutes), which allows for centralized production and wider distribution. nih.gov Novel imidazo[2,1-b]benzothiazole (B1198073) (IBT) derivatives labeled with ¹⁸F have shown high affinity for Aβ plaques and favorable brain uptake and clearance kinetics. nih.gov
More recently, research has focused on labeling benzothiazole-based chelators with metallic radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). nih.govchemrxiv.org ⁶⁸Ga is particularly attractive as it can be obtained from a generator, obviating the need for an on-site cyclotron. nih.gov Studies have reported the efficient radiolabeling of benzothiazole-containing bifunctional chelators with ⁶⁸Ga, achieving high radiochemical yields (>95%) within 15 minutes. nih.gov In vitro autoradiography studies using brain sections from transgenic mice have confirmed that these ⁶⁸Ga-labeled complexes specifically bind to amyloid plaques. nih.govacs.org
| Tracer Name/Class | Radionuclide | Half-life | Target | Key Characteristic |
|---|---|---|---|---|
| [¹¹C]PiB | ¹¹C | 20.4 min | Amyloid β Plaques | The first widely used PET agent for imaging Aβ plaques in humans. nih.gov |
| [¹⁸F]Flutemetamol | ¹⁸F | 109.7 min | Amyloid β Plaques | An ¹⁸F-labeled PiB analogue with a longer half-life for broader clinical use. nih.gov |
| [¹⁸F]8 (IBT Derivative) | ¹⁸F | 109.7 min | Amyloid β Plaques | Demonstrates high-contrast imaging of Aβ in mouse models with excellent brain kinetics. nih.gov |
| ⁶⁸Ga-labeled BFCs | ⁶⁸Ga | 68 min | Amyloid β Plaques | Generator-produced isotope allows for cyclotron-independent preparation. nih.gov |
| ⁶⁴Cu-labeled BFCs | ⁶⁴Cu | 12.7 h | Amyloid β Plaques | Longer half-life suitable for more complex or extended imaging protocols. chemrxiv.org |
Role as Key Intermediates in Advanced Organic Synthesis for Specialty Chemicals
The benzothiazole ring is a versatile intermediate in organic synthesis, providing a robust platform for constructing more complex molecules and specialty chemicals. ekb.egmdpi.com The synthesis of this compound itself relies on foundational reactions that are central to heterocyclic chemistry. A common route involves the reaction of a suitably substituted 2-aminothiophenol (B119425) with a carbonyl compound, followed by cyclization. ekb.egmdpi.com
For instance, the synthesis of the core 6-aminobenzothiazole (B108611) structure can be achieved by first reacting 6-nitrobenzothiazole (B29876) with a reducing agent like powdered iron in ethanol (B145695), which reduces the nitro group to an amine. niph.go.jp This 6-aminobenzothiazole can then be further functionalized. The N,N-dimethylation of the amine at the 6-position can be accomplished using reagents like aqueous formaldehyde (B43269) and a reducing agent. niph.go.jp
Benzothiazole derivatives are considered important "building blocks" because the different positions on the bicyclic ring system can be selectively modified. nih.govnih.gov The C2 position is particularly reactive and can be substituted with various groups to create libraries of compounds for screening purposes in drug discovery and materials science. mdpi.comnih.gov For example, 2-aminobenzothiazoles are used as key intermediates to synthesize compounds with anti-inflammatory, antimicrobial, and antitumor activities. nih.govnih.gov The synthesis often involves creating Schiff bases by reacting the 2-amino group with aldehydes, or by performing acylation or sulfonation reactions. nih.gov This modularity makes the benzothiazole scaffold a valuable component in the synthesis of a wide array of specialty chemicals, including dyes, polymers, and pharmacologically active agents. pcbiochemres.commdpi.com
| Reaction Type | Starting Material | Reagents | Product Class |
|---|---|---|---|
| Cyclocondensation | 2-Aminothiophenol + Aldehyde | Oxidizing agent (e.g., H₂O₂/HCl, DMSO) | 2-Substituted Benzothiazoles. mdpi.com |
| Nitro Group Reduction | 6-Nitrobenzothiazole | Powdered Iron / HCl | 6-Aminobenzothiazole. niph.go.jp |
| Reductive Amination | 6-Aminobenzothiazole | Formaldehyde / Reducing Agent | 6-(Dimethylamino)benzothiazole. niph.go.jp |
| Schiff Base Formation | 2-Aminobenzothiazole (B30445) + Aldehyde | Acid or base catalyst | N-Substituted iminobenzothiazoles. nih.govresearchgate.net |
| Ullmann-type Reaction | 2-Iodoaniline + Dithiocarbamate | Copper(II) catalyst | 2-Aminobenzothiazoles. nih.gov |
Advanced Research Directions and Future Perspectives for N,2 Dimethyl 1,3 Benzothiazol 6 Amine
Rational Design and Synthesis of Novel Benzothiazole (B30560) Scaffolds with Enhanced Selectivity and Potency
The rational design of novel benzothiazole derivatives is a key strategy to enhance their therapeutic efficacy. This approach involves modifying the core benzothiazole structure to improve binding affinity, selectivity, and potency towards specific biological targets. The functionalization of the 2-amino group and the benzene (B151609) ring of the benzothiazole moiety provides a versatile platform for creating diverse and potent molecules. nih.gov
Research has demonstrated that strategic modifications to the benzothiazole scaffold can yield compounds with high selectivity for specific enzyme isoforms. For instance, novel benzothiazole derivatives have been designed as selective inhibitors of phosphoinositide 3-kinase beta (PI3Kβ), an enzyme implicated in cancer. Molecular docking studies confirmed that specific substitutions, such as a morpholine (B109124) group at the 2-position, are crucial for potent antitumor activity and high selectivity against PI3Kβ over other isoforms like PI3Kα, γ, and δ. mdpi.com Similarly, the design of benzothiazole-based colchicine (B1669291) site ligands for tubulin has led to potent antimitotic agents with improved water solubility and high selectivity for cancer cells. mdpi.com
The synthesis of these rationally designed compounds often involves multi-step procedures. For example, N-benzothiazol-2-yl benzamide (B126) derivatives have been synthesized through a general route involving the chlorosulfonation of benzoic acid, followed by reactions with various amines and subsequent coupling with 2-aminobenzothiazole (B30445). japsonline.com The synthesis of C-2 substituted benzothiazoles is often achieved through the condensation of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, or nitriles. ekb.egijper.org These synthetic strategies allow for the introduction of diverse functional groups, enabling the fine-tuning of the pharmacological properties of the resulting compounds.
Table 1: Examples of Rationally Designed Benzothiazole Derivatives and their Potency
| Compound Class | Target | Key Structural Feature | Potency (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| Benzothiazole-based PI3Kβ Inhibitors | PI3Kβ | Morpholine group at 2-position | 75.9-88.3% inhibition at 1 µM | mdpi.com |
| Benzothiazole-based Antimitotics | Tubulin (Colchicine Site) | Pyridine moiety and ethylurea/formamide functionalities | Nanomolar range | mdpi.com |
| Benzothiazole-disulfonamides | Hepatitis C Virus | Proline and arenesulfonyl chloride modifications | Potent inhibition | nih.gov |
| N-benzothiazol-2-yl benzamides | Glucokinase (GK) | N-(2-methylphenyl) sulfonamide moiety | 1.97-fold activation | japsonline.com |
Exploration of Multi-targeted Therapeutic Strategies for Complex Diseases
Complex diseases such as neurodegenerative disorders and cancer often involve multiple pathological pathways. This complexity has driven a shift from the "one-target, one-molecule" approach to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.govuniba.it The benzothiazole scaffold is a privileged structure for the design of MTDLs due to its versatile chemical nature. nih.gov
A significant area of focus for benzothiazole-based MTDLs is Alzheimer's disease (AD). The pathology of AD is linked to various targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). tandfonline.com Researchers have successfully designed and synthesized novel benzothiazole derivatives that act as dual or multiple inhibitors of these enzymes. For example, a series of benzothiazole-based derivatives were developed as histamine (B1213489) H3 receptor (H3R) ligands with additional inhibitory activity against AChE, BuChE, and MAO-B. One promising compound, 3s, displayed a Kᵢ value of 0.036 µM at H₃R and IC₅₀ values of 6.7 µM, 2.35 µM, and 1.6 µM towards AChE, BuChE, and MAO-B, respectively, making it a lead structure for developing new multi-targeting anti-AD agents. nih.govtandfonline.com
The design of these MTDLs often involves creating hybrid molecules that combine the pharmacophoric features of inhibitors for different targets. rsc.org For instance, the combination of an H3R antagonist pharmacophore and an acetylcholinesterase inhibitor pharmacophore within a single benzothiazole-based molecule is a promising strategy for treating AD. nih.gov Similarly, hybrid molecules incorporating benzothiazole and other heterocyclic rings like 1,2,3-triazole have been explored to target multiple pathways in cancer, potentially overcoming drug resistance. rsc.org
Table 2: Multi-target Activity of Representative Benzothiazole Derivatives for Alzheimer's Disease
| Compound | Target 1 (Kᵢ/IC₅₀) | Target 2 (IC₅₀) | Target 3 (IC₅₀) | Target 4 (IC₅₀) | Reference |
|---|---|---|---|---|---|
| 3s | H₃R (Kᵢ = 0.036 µM) | AChE (6.7 µM) | BuChE (2.35 µM) | MAO-B (1.6 µM) | nih.govtandfonline.com |
| 4b | H₃R (Kᵢ = 0.012 µM) | - | - | - | nih.govuniba.it |
| 3j | H₃R (Kᵢ = 0.22 µM) | AChE (8.56 µM) | - | - | tandfonline.com |
| 3t | H₃R (Kᵢ > 1 µM) | AChE (3.55 µM) | - | - | uniba.it |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and prediction of the biological activity of new chemical entities. frontiersin.org These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the properties of novel compounds, thereby reducing the time and cost of research and development. frontiersin.orgresearchgate.net
For benzothiazole derivatives, ML models, particularly those based on quantitative structure-activity relationship (QSAR), can effectively predict how chemical modifications will impact biological activity. nih.gov For example, ML approaches have been used to build QSAR models for thiazole (B1198619) derivatives to predict their inhibitory activity against specific targets like the estrogen receptor. nih.gov These models use molecular descriptors to generate predictions, and algorithms like multiple linear regression, support vector machines, and random forests have shown good predictive performance. nih.govbits-pilani.ac.in
Table 3: Application of Machine Learning in Predicting Bioactivity of Thiazole/Benzothiazole Derivatives
| ML Model/Approach | Application | Predicted Property | Key Finding | Reference |
|---|---|---|---|---|
| QSAR with various classifiers | Anticancer lead discovery | Estrogen Receptor inhibitory activity | Model scores (R²) of 0.5424 to 0.6422 were achieved. | nih.gov |
| Random Forest | Enzyme inhibitor prediction | Dipeptidyl peptidase 4 (DPP-4) inhibition | Models based on Murcko scaffold can address chemical bias. | bits-pilani.ac.in |
| XGBoost, Light GBM, Random Forest, MLP | Breast cancer drug development | ERα bioactivity and ADMET properties | Fused models provided high prediction accuracy for bioactivity. | frontiersin.org |
| Deep Learning | Antibiotic discovery | Antibacterial properties | Discovered a new antibiotic effective against resistant bacteria. | rsc.org |
Scale-up and Industrial Implementation of Green Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. mdpi.comorgchemres.org For benzothiazole derivatives, this involves the development of eco-friendly synthetic routes that are efficient, use non-toxic reagents and solvents, and are amenable to industrial scale-up. nih.govorgchemres.org
Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions and the use of hazardous solvents. mdpi.com In contrast, green methodologies focus on alternatives such as water-based synthesis, microwave-assisted reactions, and the use of heterogeneous catalysts. orgchemres.orgresearchgate.net For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes has been successfully carried out in water using cetyltrimethyl ammonium (B1175870) bromide (CTAB) as a catalyst, offering high yields and a simple workup. researchgate.net
Microwave irradiation is another green technique that can significantly reduce reaction times and improve yields in the synthesis of benzothiazole derivatives. uokerbala.edu.iq The synthesis of quinazolinone derivatives from imines prepared from 2-aminobenzothiazole has been achieved using microwave irradiation, demonstrating the efficiency of this method. uokerbala.edu.iq Furthermore, the use of reusable catalysts, such as copper sulfate (B86663) in aqueous media or SnP₂O₇, aligns with green chemistry principles by minimizing waste and improving the atom economy of the process. mdpi.comorgchemres.org
The industrial implementation of these green methodologies presents both opportunities and challenges. While they offer environmental and economic benefits, scaling up these processes from the laboratory to an industrial scale requires careful optimization of reaction parameters to maintain high yields and purity. nih.gov
Table 4: Comparison of Green Synthetic Methods for Benzothiazole Derivatives
| Green Method | Catalyst/Medium | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | CTAB in water | 2-Aminothiophenol, Aldehydes | High yields, no organic solvents | researchgate.net |
| Heterogeneous Catalysis | SnP₂O₇ | 2-Aminothiophenol, Aromatic aldehydes | High yields, short reaction times, reusable catalyst | mdpi.com |
| Ultrasonic Irradiation | Copper sulfate in water/glycerol | Aromatic amines, Potassium isopropyl xanthate | High yield, short reaction time | orgchemres.org |
| Metal-Free Conditions | TsNBr₂ in DMSO | Aryl methyl ketones, 2-Aminobenzenethiol | Avoids use of metal catalysts | mdpi.com |
Identification and Validation of Novel Biological Targets for Therapeutic Intervention
The discovery of novel therapeutic agents is intrinsically linked to the identification and validation of new biological targets. researchgate.net For benzothiazole derivatives, research continues to uncover new proteins and pathways that can be modulated for therapeutic benefit. The benzothiazole scaffold has been shown to interact with a diverse range of targets, including enzymes, receptors, and other proteins involved in various disease processes. researchgate.net
In the context of cancer, benzothiazole derivatives have been found to target enzymes such as PI3K, protein tyrosine kinases (PTKs), and tubulin. mdpi.com Riluzole, a 2-aminobenzothiazole derivative, is known to modulate voltage-gated sodium channels and NMDA receptors and is being investigated for its potential in treating Alzheimer's disease. nih.gov Recent studies have also identified the cannabinoid receptor type 2 (CB2R) as a target for carborane-substituted benzothiazole analogues, which could have implications for neurodegenerative diseases, inflammation, and cancer. acs.org
The process of target validation is crucial to ensure that modulating a specific target will have the desired therapeutic effect without causing significant toxicity. This often involves a combination of in vitro and in vivo studies, as well as in silico approaches like molecular docking to understand the binding interactions between the compound and its target. nih.gov For example, molecular docking studies have been instrumental in validating the binding of benzothiazole derivatives to the active sites of enzymes like AChE and BuChE in the context of Alzheimer's disease. nih.gov The identification of new biological targets for compounds like N,2-dimethyl-1,3-benzothiazol-6-amine opens up new avenues for drug development and the treatment of a wider range of diseases.
Table 5: Identified Biological Targets for Benzothiazole Derivatives
| Target | Disease Area | Example Derivative/Class | Method of Identification/Validation | Reference |
|---|---|---|---|---|
| PI3Kβ | Cancer | Benzothiazole-based inhibitors | Enzyme assays, Molecular docking | mdpi.com |
| Tubulin | Cancer | Benzothiazole-based antimitotics | Cell viability assays, Tubulin polymerization inhibition | mdpi.com |
| AChE, BuChE, MAO-B | Alzheimer's Disease | Multi-target benzothiazole derivatives | Enzyme inhibition assays, Molecular docking | nih.govtandfonline.com |
| Cannabinoid Receptor 2 (CB2R) | Neurodegeneration, Cancer | Carborane-substituted benzothiazoles | Binding affinity assays, Docking studies | acs.org |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Benzothiazole-1,2,3-triazole hybrids | Enzyme inhibition assays, Cytotoxicity studies | rsc.org |
Nanotechnology and Drug Delivery System Applications of Benzothiazole Derivatives
Nanotechnology offers innovative solutions to challenges in drug delivery, such as poor solubility, lack of specificity, and rapid degradation. nih.gov By encapsulating or conjugating drugs with nanoparticles, it is possible to improve their pharmacokinetic profiles, enhance their delivery to target tissues, and reduce side effects. nih.govmdpi.com
Benzothiazole derivatives are being explored for their potential in nanotechnology-based drug delivery systems. One promising approach involves the use of chitosan (B1678972), a natural and biocompatible polymer, to form nanoparticles. mdpi.com Benzothiazole derivatives of chitosan have been synthesized and formulated into nanoparticles through ionic gelation. mdpi.com These nanoparticles have shown significant in vivo antibacterial activity, demonstrating the potential of combining the inherent properties of benzothiazoles with the advantages of a nanoparticle delivery system. mdpi.com
The formation of these nanoparticles typically involves an electrostatic interaction between the positively charged chitosan derivative and a negatively charged cross-linking agent like sodium tripolyphosphate. mdpi.com The size and surface charge (zeta potential) of the nanoparticles can be controlled by adjusting factors such as the molecular weight of the polymer and the concentration of the cross-linker. mdpi.com These physicochemical properties are critical as they influence the stability, biocompatibility, and cellular uptake of the nanoparticles. nih.gov The use of nanoparticle carriers can enhance the therapeutic index of benzothiazole-based drugs by enabling targeted delivery to diseased cells while minimizing exposure to healthy tissues. mdpi.com
Table 6: Characteristics of Benzothiazole-Chitosan Nanoparticles
| Nanoparticle System | Polymer | Cross-linker | Key Characteristic | Application | Reference |
|---|---|---|---|---|---|
| NP-2-BCD-H-0.65 | High molecular weight Benzothiazole Chitosan Derivative | Sodium Tripolyphosphate | Spherical shape, Unimodal size distribution | Antibacterial agent | mdpi.com |
| Chitosan-based systems | Chitosan | Sodium Tripolyphosphate | Biocompatible, Biodegradable | Drug delivery | mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N,2-dimethyl-1,3-benzothiazol-6-amine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by methylation. For example, 6-substituted benzothiazol-2-amines can be synthesized by refluxing 4-substituted anilines with sodium thiocyanate and bromine for 16 h. Subsequent methylation of the amine group is achieved using methyl iodide or dimethyl sulfate in alkaline conditions. Purification via recrystallization (ethanol or ethyl acetate) improves yield . Adjusting stoichiometry, reaction time (e.g., extending reflux to 18–20 h), or solvent polarity (e.g., using ethylene glycol for methylation) can optimize yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- 1H NMR : Identifies methyl groups (δ ~2.5–3.0 ppm for N-CH3) and aromatic protons (δ ~6.5–7.5 ppm). Coupling patterns distinguish substituent positions on the benzothiazole ring .
- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). SHELXL software refines parameters like bond lengths and angles, while SHELXE aids in phasing .
- IR spectroscopy : Confirms functional groups (e.g., C-N stretching at ~1267 cm⁻¹, C=S at ~1062 cm⁻¹) .
Advanced Research Questions
Q. How does the substitution pattern on the benzothiazole ring influence the compound's electronic properties and reactivity in medicinal chemistry applications?
- Methodological Answer : Electron-donating groups (e.g., -OCH3 at position 6) increase electron density on the benzothiazole ring, enhancing π-π interactions with biological targets. Computational studies (DFT calculations) reveal that substituents alter HOMO-LUMO gaps, affecting redox potential. For example, 6-methoxy derivatives exhibit stronger hydrogen bonding in crystal lattices (N–H⋯O interactions), which correlates with improved stability in biological assays . Substituent effects can be systematically evaluated using Hammett constants or molecular electrostatic potential maps .
Q. What computational modeling approaches are recommended to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Simulates ligand-receptor interactions. Docking against targets like dopamine receptors (e.g., D2R) or kinases requires protonation state adjustment (pH 7.4) and flexible side-chain sampling .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
- QSAR models : Correlate substituent descriptors (e.g., logP, molar refractivity) with IC50 values from enzyme inhibition assays .
Q. How can discrepancies in biological activity data between in vitro and in vivo studies of benzothiazole derivatives be systematically addressed?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues. For example, poor solubility (logP >3) may reduce in vivo efficacy despite high in vitro potency .
- Species-specific metabolism : Use LC-MS to compare metabolite profiles in human vs. rodent hepatocytes. Adjust dosing regimens if interspecies differences in CYP450 metabolism are observed .
- Dose-response modeling : Apply Emax models to reconcile EC50 values across assays. For instance, in vitro cytotoxicity (MTT assay) may require higher concentrations than in vivo tumor models due to tissue penetration barriers .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
